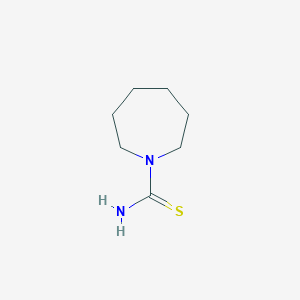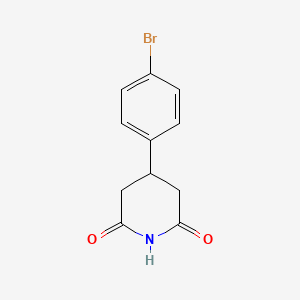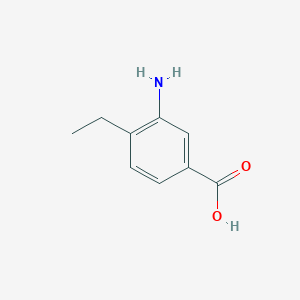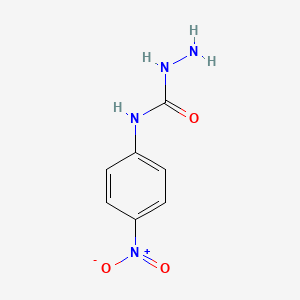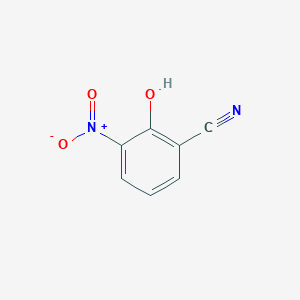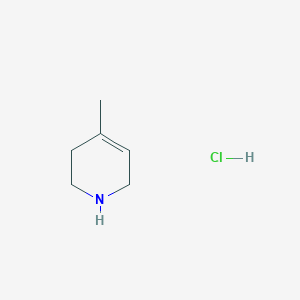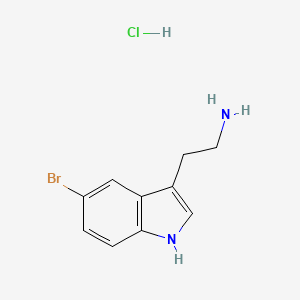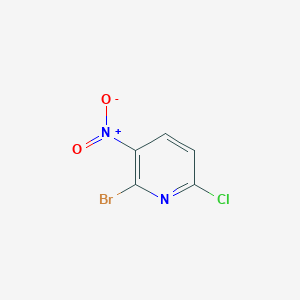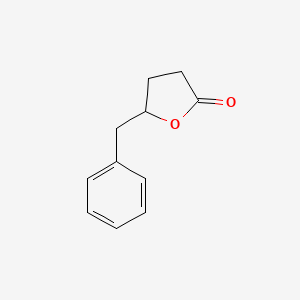![molecular formula C9H12BrNO2 B1281917 4-[(5-Bromo-2-furyl)methyl]morpholine CAS No. 71897-83-1](/img/structure/B1281917.png)
4-[(5-Bromo-2-furyl)methyl]morpholine
Übersicht
Beschreibung
The compound "4-[(5-Bromo-2-furyl)methyl]morpholine" is a derivative of morpholine, which is a heterocyclic amine characterized by a six-membered ring containing four carbon atoms, one oxygen atom, and one nitrogen atom. Morpholine derivatives are of significant interest due to their wide range of applications in chemical synthesis and pharmaceuticals.
Synthesis Analysis
The synthesis of substituted morpholines, such as "4-[(5-Bromo-2-furyl)methyl]morpholine," can be achieved through various synthetic strategies. One approach involves a four-step synthesis from enantiomerically pure amino alcohols, where a key step is a Pd-catalyzed carboamination reaction between a substituted ethanolamine derivative and an aryl or alkenyl bromide, leading to morpholine products as single stereoisomers in moderate to good yield . Another method includes the reaction of phenacyl thiocyanate with morpholine, which has been used to synthesize related compounds .
Molecular Structure Analysis
The molecular structure of morpholine derivatives can be complex, with various substituents influencing the overall conformation and properties of the molecule. For instance, in a related compound, the morpholine ring adopts a chair conformation, and the dihedral angle between the morpholine ring and the butadiene group is significant, indicating steric interactions . Similarly, the dihedral angle between the 1,3-thiazole ring and the phenolic substituent ring in another derivative is influenced by the steric effects of substituents .
Chemical Reactions Analysis
Morpholine derivatives participate in a variety of chemical reactions. For example, the reaction of the morpholine enamine from 4a-methyl-trans-decalin-2-one with p-bromophenyl vinyl sulphone leads to a mixture of products, showcasing the reactivity of morpholine enamines . Additionally, the synthesis of (E)-4-morpholine-2-butenoic acid hydrochloride from morpholine and 4-bromo-2-butenoic acid methyl ester followed by hydrolysis is another example of the chemical transformations that morpholine derivatives can undergo .
Physical and Chemical Properties Analysis
The physical and chemical properties of "4-[(5-Bromo-2-furyl)methyl]morpholine" would be influenced by the presence of the bromo-furyl moiety. Bromine is a heavy atom that can impact the density and melting point of the compound, while the furyl group could contribute to the compound's UV absorption characteristics. The morpholine ring itself is known to confer basicity and solubility in water and organic solvents. In related compounds, strong intramolecular hydrogen bonding and intermolecular interactions have been observed, which could also be relevant for "4-[(5-Bromo-2-furyl)methyl]morpholine" .
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
A novel approach in the synthesis of heterocyclic compounds involves the interaction of enamines with cyanothioacetamide derivatives, leading to morpholinium salts and further to thioethers and substituted pyridines upon alkylation and oxidation, respectively. Structural studies by X-ray crystallographic analysis provide insights into the molecular arrangement of these compounds (Dyachenko & Chernega, 2006).
Reactions with Derivatives of Cyclopentenones
The reactions of certain cyclopentenone derivatives with morpholine showcase the decyclization of the furan substituent, yielding products with good yields and demonstrating the utility of morpholine in synthetic organic chemistry (Akbutina et al., 2002).
Ring Opening Reactions
Investigations into the ring-opening reactions of dioxane derivatives with cyclic secondary amines, including morpholine, reveal complex reaction pathways leading to various cyclic and acyclic products. These studies contribute to our understanding of morpholine's reactivity and its potential in synthesizing novel organic compounds (Šafár̆ et al., 2000).
Synthesis of Morpholine Derivatives
Research into the synthesis of morpholine derivatives, including their hydrochloride salts, highlights the versatility of morpholine in forming structurally diverse molecules with potential applications in medicinal chemistry and material science (Tan Bin, 2011; Qiu Fang-li, 2012).
Antimicrobial and Antidepressive Activity
Studies on the synthesis of morpholine derivatives and their subsequent evaluation for antimicrobial and antidepressive activities underscore the potential of these compounds in developing new therapeutic agents. The findings suggest that morpholine derivatives can be promising candidates for further pharmacological investigations (Matiichuk et al., 2021; Tao Yuan, 2012).
Safety and Hazards
4-[(5-Bromo-2-furyl)methyl]morpholine is considered hazardous. It may cause severe skin burns and eye damage, respiratory irritation, and it’s harmful if swallowed, in contact with skin or if inhaled . Safety measures include washing thoroughly after handling, not eating, drinking or smoking when using this product, wearing protective gloves/clothing/eye protection/face protection, using only outdoors or in a well-ventilated area, and not breathing dust/fume/gas/mist/vapors/spray .
Eigenschaften
IUPAC Name |
4-[(5-bromofuran-2-yl)methyl]morpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrNO2/c10-9-2-1-8(13-9)7-11-3-5-12-6-4-11/h1-2H,3-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNWZHIWPPIXAJQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=CC=C(O2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60499794 | |
| Record name | 4-[(5-Bromofuran-2-yl)methyl]morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60499794 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(5-Bromofuran-2-yl)methyl]morpholine | |
CAS RN |
71897-83-1 | |
| Record name | 4-[(5-Bromofuran-2-yl)methyl]morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60499794 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

